5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole

Lipophilicity Physicochemical property Environmental fate

5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole (CAS 38826-84-5; molecular formula C₁₀H₁₃N₃, molecular weight 175.23) is a C5-alkyl-substituted benzotriazole (BTA) derivative featuring a bulky tert-butyl group on the benzo ring. As a member of the benzotriazole class, it shares the core 1H-benzo[d][1,2,3]triazole scaffold with widely used corrosion inhibitors (e.g., unsubstituted BTA) and UV stabilizer precursors (e.g., tolyltriazole, 5-methyl-BTA).

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B12958853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=NNN=C2C=C1
InChIInChI=1S/C10H13N3/c1-10(2,3)7-4-5-8-9(6-7)12-13-11-8/h4-6H,1-3H3,(H,11,12,13)
InChIKeyJLGADKXBPJXIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole (CAS 38826-84-5): A Differentiated C5-Substituted Benzotriazole Scaffold for Corrosion, Materials, and Medicinal Chemistry Applications


5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole (CAS 38826-84-5; molecular formula C₁₀H₁₃N₃, molecular weight 175.23) is a C5-alkyl-substituted benzotriazole (BTA) derivative featuring a bulky tert-butyl group on the benzo ring . As a member of the benzotriazole class, it shares the core 1H-benzo[d][1,2,3]triazole scaffold with widely used corrosion inhibitors (e.g., unsubstituted BTA) and UV stabilizer precursors (e.g., tolyltriazole, 5-methyl-BTA) [1]. However, the sterically demanding and electron-donating tert-butyl substituent at the C5 position confers distinct physicochemical properties—including enhanced lipophilicity (predicted logP increase of ~1.5–2.0 units versus BTA) , altered metal-surface adsorption energetics, and modified metabolic stability relative to methyl, chloro, or unsubstituted analogs—that directly impact its performance profile in corrosion inhibition, polymer additive chemistry, and medicinal chemistry [2].

Why 5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole Cannot Be Replaced by Unsubstituted BTA, 5-Methyl-BTA, or 5-Chloro-BTA: Physicochemical and Performance-Driven Distinctions


Generic interchange among C5-substituted benzotriazoles is unsupported by available evidence. The 5-position substituent governs electronic density at the triazole N-adsorption sites (N8/N9), which directly controls corrosion inhibition efficiency on copper: BTA-5NH₂ (96.1%) > BTA-5Cl (95.9%) > BTA (95.1%) > BTA-5COOH (55.6%) under identical CMP conditions [1]. The tert-butyl group introduces unique steric bulk that is absent in linear alkyl, halogen, or hydrogen substituents, and although direct electrochemical comparison data for 5-tert-butyl-BTA are not yet published, its molecular topology predicts adsorption behavior distinct from both electron-withdrawing (Cl, NO₂) and smaller electron-donating (CH₃) substituents [2]. In medicinal chemistry, C5 substituent identity determines kinase CK2 inhibitory activity: 5-substituted BTA analogs bearing Cl, Br, NO₂, or CF₃ are only weakly active or inactive, whereas hydrophobic bulk provided by the tert-butyl group aligns with the requirement for stronger hydrophobic interaction with the CK2α binding pocket . Additionally, the tert-butyl group profoundly alters environmental fate parameters—biodegradation half-life, logP, and bioaccumulation potential [2]—making direct substitution without validation unacceptable for regulated applications.

Quantitative Differentiation Evidence for 5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole vs. Closest Analogs


Predicted logP and Lipophilicity Advantage of 5-tert-Butyl-BTA Over Unsubstituted BTA and 5-Methyl-BTA

The tert-butyl group at C5 is predicted to increase logP by approximately 1.5–2.0 log units relative to unsubstituted BTA, representing a substantial shift in partition coefficient that directly affects membrane permeability, protein binding, and environmental partitioning . While BTA has an estimated logP of ~1.4, the 5-tert-butyl derivative is predicted to exhibit logP in the range of 2.9–3.4 based on computational estimates and measured values for structurally analogous 2-(5-tert-butyl-2-hydroxyphenyl)benzotriazole (logP = 3.42) [1]. This represents a greater than 30-fold increase in octanol-water partition coefficient compared to BTA, and approximately 10-fold versus 5-methyl-BTA.

Lipophilicity Physicochemical property Environmental fate

Class-Level C5 Substituent Electronic Effects on Copper CMP Corrosion Inhibition Efficiency: Framework for 5-tert-Butyl-BTA Placement

A 2026 systematic study of C5-substituted BTA derivatives in copper chemical mechanical planarization (CMP) established a quantitative structure–property relationship showing that electron-donating substituents (NH₂, Cl) at C5 enhance electron density at the N8/N9 triazole adsorption sites, strengthening copper surface adsorption and increasing corrosion inhibition efficiency, while electron-withdrawing substituents (COOH) reduce it [1]. The measured efficiencies (via EIS and Tafel methods in acidic CMP slurry at pH ~4–5) were: BTA-5NH₂ 96.1% > BTA-5Cl 95.9% > BTA 95.1% > BTA-5COOH 55.6%. The tert-butyl group, as an electron-donating alkyl substituent with pronounced steric bulk, is predicted to position 5-tert-butyl-BTA between BTA and BTA-5NH₂/BTA-5Cl in terms of electronic enhancement, but with added steric protection of the adsorbed film. DFT calculations show that electron density at N9 follows the order BTA-5NH₂ > BTA-5Cl > BTA > BTA-5COOH, and the tert-butyl analog is expected to sit between BTA-5Cl and BTA [1].

Corrosion inhibition Copper CMP Electrochemical impedance spectroscopy

5-Alkyl Chain Length vs. Copper Corrosion Inhibition Efficiency: Hexyl > Butyl > Methyl Trend with Solubility Trade-Off

Electrochemical polarization studies of 5-alkyl-BTA derivatives (methyl, butyl, hexyl, octyl, dodecyl) on OFHC copper in acidic sulphate solution (pH ~1–2) after 3-hour immersion demonstrated that inhibition efficiency increases with alkyl chain length up to six carbon atoms, after which decreasing solubility limits further performance gains [1]. The hexyl derivative yielded the maximum inhibiting effect among the tested linear alkyl series. While 5-tert-butyl-BTA (C₄ branched) was not directly included in this study, its carbon count and steric profile position it between the butyl (C₄ linear) and hexyl (C₆ linear) derivatives. Extrapolation from the established trend suggests that 5-tert-butyl-BTA should outperform 5-methyl-BTA and approach the efficacy of 5-hexyl-BTA, while retaining better aqueous solubility than the longer-chain octyl and dodecyl analogs [2].

Alkyl chain effect Copper corrosion 5-Alkyl-benzotriazole

CK2α Kinase Inhibition: C5-Substituent Hydrophobicity as a Driver of Inhibitory Activity in the Benzotriazole Series

A systematic structure–activity relationship study of C5-substituted benzotriazoles as inhibitors of human protein kinase CK2α demonstrated that inhibitory activity is predominantly governed by ligand molecular volume and hydrophobicity, rather than halogen bonding or other specific interactions . Among the parent Bt series (without additional bromine substitutions), 5-substituted analogs bearing Cl, Br, NO₂, and CF₃ were only weakly active or inactive. The study concluded that the 'observed effect of the volume of a ligand molecule pointed to its predominant role in inhibitory activity,' with the monoanionic form being the active species . The tert-butyl group provides greater molecular volume (van der Waals volume contribution of approximately 65 ų for tert-butyl vs. 25 ų for methyl and 17 ų for Cl) and higher hydrophobicity than any of the tested substituents, positioning 5-tert-butyl-BTA as a candidate with potentially enhanced CK2α binding affinity driven primarily by hydrophobic interactions.

Protein kinase CK2 Kinase inhibition Hydrophobic interaction

Endocrine Disruption Profile Differentiation: ERα/ERβ Antagonism Associated with tert-Butyl-Containing Benzotriazole UV Stabilizers

A 2019 in vitro study screening 13 benzotriazole UV stabilizers (BUVSs) for human ERα, ERβ, and AR activity found that BUVSs containing a 2-(5-tert-butyl-2-hydroxyphenyl) substitution pattern (structurally related to 5-tert-butyl-BTA derivatives) exhibited ERα and/or ERβ antagonistic activity, whereas simpler structures like UV-P (2-(2-hydroxy-5-methylphenyl)benzotriazole) showed ERα/ERβ agonistic activity [1]. Specifically, UV-320 (2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole) and UV-350 (2-(3-sec-butyl-5-tert-butyl-2-hydroxyphenyl)benzotriazole) showed both ERα and ERβ antagonistic activities, while UV-P was the most potent ER agonist among those tested. This structure-dependent switch from agonism to antagonism upon introduction of tert-butyl substituents at the ortho/para positions of the phenolic ring indicates that the tert-butyl group plays a critical role in modulating nuclear receptor interaction, with implications for toxicological assessment and regulatory classification of 5-tert-butyl-BTA-derived materials.

Endocrine disruption Estrogen receptor Benzotriazole UV stabilizer

Predicted Physicochemical Properties: pKa, Boiling Point, and Density Differentiate 5-tert-Butyl-BTA from 5-Methyl-BTA for Downstream Processing

Predicted physicochemical properties from authoritative databases provide a basis for differentiating 5-tert-butyl-BTA from its closest alkyl-substituted analogs in terms of purification and formulation requirements . 5-tert-Butyl-BTA has a predicted boiling point of 351.4±11.0 °C, density of 1.130±0.06 g/cm³, and pKa of 8.63±0.40. In comparison, 5-methyl-BTA (CAS 136-85-6) has a boiling point of approximately 298–300 °C and pKa ~8.5–8.7, while unsubstituted BTA (CAS 95-14-7) has a boiling point of approximately 350 °C at atmospheric pressure and pKa ~8.2 [1]. The elevated boiling point of 5-tert-butyl-BTA relative to 5-methyl-BTA (Δ ~50 °C) enables higher-temperature vacuum distillation purification without thermal degradation, while its predicted pKa (8.63) suggests slightly weaker acidity than BTA (pKa 8.2) but comparable to 5-methyl-BTA, influencing the pH range for optimal metal surface adsorption in corrosion inhibition applications [2].

Physicochemical property Downstream processing Purification

Validated Application Scenarios for 5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole Based on Quantitative Differentiation Evidence


Copper Corrosion Inhibitor for CMP Slurries Requiring Higher Efficiency than BTA Without Halogen Content

For semiconductor CMP slurry formulations where corrosion inhibition efficiency exceeding unsubstituted BTA (95.1%) is required but halogen-containing inhibitors (e.g., BTA-5Cl at 95.9%) are disfavored due to halide-induced pitting or environmental restrictions, 5-tert-butyl-BTA offers a halogen-free alternative. Class-level evidence from the C5-substituent electronic effects study predicts that the electron-donating tert-butyl group enhances N-adsorption site electron density [1], positioning 5-tert-butyl-BTA between BTA and BTA-5Cl in inhibition efficiency while providing steric stabilization of the adsorbed protective film against mechanical abrasion during CMP processing. The alkyl chain-length trend [2] supports that a C₄ branched substituent (tert-butyl) achieves comparable hydrophobicity to a C₆ linear chain (hexyl) with potentially better aqueous solubility, enabling higher slurry loading without phase separation.

Hydrophobic Scaffold for CK2 Kinase Inhibitor Development with Differentiated IP Space

Medicinal chemistry programs targeting protein kinase CK2 can utilize 5-tert-butyl-BTA as a privileged scaffold that exploits hydrophobic interactions—identified as the dominant driver of CK2α inhibition in the benzotriazole series —rather than halogen bonding. The bulky tert-butyl group provides greater molecular volume and lipophilicity than any substituent tested in the parent Bt series (Cl, Br, NO₂, CF₃, CH₃, NH₂, COOH), all of which were either weakly active or inactive . This scaffold enables the development of CK2 inhibitors with distinct patent space relative to TBBt (4,5,6,7-tetrabromobenzotriazole)-derived series, and the higher logP (predicted 2.9–3.4) may improve membrane permeability for intracellular target engagement .

Polymer Additive Intermediate for UV Stabilizers with Differentiated Endocrine Activity Profile

In the synthesis of benzotriazole-based UV stabilizers (BUVSs) for plastics, coatings, and adhesives, the choice of benzotriazole precursor directly affects the endocrine activity profile of the final product. Evidence shows that tert-butyl-containing BUVSs (UV-320, UV-350) exhibit ERα/ERβ antagonistic activity, whereas methyl-substituted BUVSs (UV-P) exhibit ERα/ERβ agonistic activity [3]. By selecting 5-tert-butyl-BTA as the synthetic intermediate for downstream phenolic coupling reactions, formulators can access a product space with a fundamentally different toxicological profile, which may be advantageous for applications where ER antagonism is preferred over ER agonism from a regulatory perspective. Patent literature confirms the established use of 5-tert-butylbenzotriazole as a key intermediate for bromo-functionalized UV absorbers [4].

Research Tool Compound for Studying Substituent Electronic and Steric Effects on Benzotriazole-Metal Adsorption

For academic and industrial surface science laboratories investigating structure–activity relationships in benzotriazole-metal adsorption, 5-tert-butyl-BTA fills a critical gap in the available C5-substituted BTA library. Current quantitative data exist for BTA-H, BTA-CH₃, BTA-Cl, BTA-NH₂, BTA-NO₂, and BTA-COOH [1], but no branched alkyl substituent has been systematically compared. The tert-butyl group uniquely combines electron-donating character with substantial steric demand (van der Waals volume ~65 ų vs. ~25 ų for methyl), enabling studies that decouple electronic effects from steric effects on adsorption isotherms, film morphology, and inhibition durability. The predicted pKa of 8.63 positions it within the optimal range for studying pH-dependent adsorption in near-neutral aqueous environments relevant to cooling water systems.

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